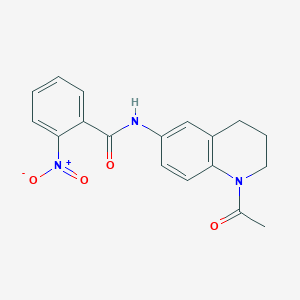

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-12(22)20-10-4-5-13-11-14(8-9-16(13)20)19-18(23)15-6-2-3-7-17(15)21(24)25/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYDNQPGUMNTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Nitration: The final step involves the nitration of the benzamide moiety using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide

Oxidation: Potassium permanganate, sulfuric acid

Major Products Formed

Reduction: N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-aminobenzamide

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: Oxidized quinoline derivatives

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The nitro group plays a crucial role in its biological activity, often undergoing bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoline/Acetamide Moieties

Compounds sharing the quinoline or tetrahydroquinoline backbone with substituted acetamide groups are common in drug discovery. Key examples from the evidence include:

Key Observations :

- The presence of electron-withdrawing groups (e.g., nitro in the target compound vs. cyanamide or bromobenzyl in analogs) significantly alters electronic properties and binding affinity. The nitro group may enhance stability but reduce solubility compared to halogenated analogs .

- Hybrid structures (e.g., indolinone-quinoline) in exhibit measurable biological activity, suggesting that the tetrahydroquinoline scaffold in the target compound could be optimized for similar applications .

Tetrahydroquinoline Derivatives with Carboximidamide Substituents

describes chiral tetrahydroquinoline derivatives with thiophene-2-carboximidamide groups, such as (S)- and (R)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide. Key comparisons:

Key Observations :

- The carboximidamide analogs exhibit resolved stereochemistry, which is critical for enantioselective biological activity. The target compound’s lack of chiral centers may simplify synthesis but limit specificity .

- The nitro group in the target compound may confer stronger hydrogen-bond acceptor capacity compared to the carboximidamide’s amine functionality, influencing target binding .

Nitrobenzamide-Based Compounds

and discuss N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide, a structural analog with a thiadiazole ring instead of tetrahydroquinoline:

| Property | Target Compound | Thiadiazole Analog |

|---|---|---|

| Core Structure | Tetrahydroquinoline | 1,3,4-Thiadiazole |

| Functional Group | 2-nitrobenzamide | 2-nitrobenzamide |

| Application | Undefined | Anticonvulsant (validated via quality control) |

| Analytical Methods | Not reported | HPLC, UV spectroscopy |

Key Observations :

- The target compound’s tetrahydroquinoline core may offer improved blood-brain barrier penetration .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline moiety fused with a nitro-substituted benzamide , which contributes to its unique biological properties. The molecular formula is , with a molecular weight of approximately 300.31 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.

- Acetylation : The introduction of the acetyl group is performed using acetic anhydride or acetyl chloride.

- Nitro Substitution : The final step involves the nitration of the benzamide moiety.

These methods allow for the efficient production of the target compound while providing avenues for modification to enhance activity or selectivity.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties . Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism of action typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity in various studies. Nitrobenzamide derivatives are known to inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For instance, studies have demonstrated that related nitro compounds can effectively reduce inflammation in animal models by modulating cytokine release and inhibiting NF-kB signaling pathways .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties . Compounds with similar structures have been noted for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The presence of the tetrahydroquinoline structure is believed to enhance its interaction with cellular targets involved in cancer progression.

Case Study 1: Antimicrobial Efficacy

In a study assessing various nitro compounds' efficacy against Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like metronidazole. This suggests its potential as an alternative therapeutic agent for bacterial infections .

Case Study 2: Anti-inflammatory Activity

A series of in vivo experiments highlighted the compound's ability to significantly reduce paw edema in rats induced by carrageenan injection. The observed reduction in inflammation was attributed to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Acetylquinoline | Quinoline backbone with an acetyl group | Moderate antimicrobial activity |

| 2-Methylquinoline | Methyl substitution on quinoline | Limited anti-inflammatory effects |

| This compound | Tetrahydroquinoline + nitrobenzamide | Strong antimicrobial and anti-inflammatory activities |

The unique combination of structural features in this compound enhances its biological activity compared to simpler analogs.

Q & A

Q. What are the standard synthetic protocols for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves a multi-step route starting with the acetylation of a tetrahydroquinoline precursor, followed by coupling with a nitrobenzoyl chloride derivative. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or dichloromethane).

- Temperature control : Reactions are often carried out under reflux (e.g., 80–110°C in toluene) to enhance reaction efficiency .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures improves purity.

Optimization strategies include adjusting solvent polarity (e.g., switching from toluene to DMF for better solubility) and using catalysts like DMAP to accelerate acylation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and acetyl group integration .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 339.351 for CHNO) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to identify IC values .

- Enzyme inhibition : Test interactions with targets like kinases or proteases via fluorometric or colorimetric assays .

- Blood-brain barrier (BBB) permeability : Use parallel artificial membrane permeability assays (PAMPA) to predict CNS activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

- Methodological Answer :

- Orthogonal assays : Validate conflicting results using alternative methods (e.g., switch from fluorescence-based to radiometric assays for enzyme inhibition) .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing nitro with methoxy groups) to isolate functional group contributions .

- Computational docking : Perform molecular dynamics simulations to predict binding modes with target proteins (e.g., COX-2 or β-amyloid) .

Q. What strategies are effective in designing derivatives with improved pharmacokinetic profiles?

- Methodological Answer :

- Bioisosteric replacement : Substitute the nitro group with a trifluoromethyl group to enhance metabolic stability .

- Prodrug synthesis : Introduce ester or phosphate groups to increase solubility and oral bioavailability .

- LogP optimization : Add hydrophilic moieties (e.g., hydroxyl or amine groups) to reduce lipophilicity and improve BBB penetration .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

- Methodological Answer :

- Low-temperature quenching : Rapid cooling after acylation prevents decomposition of the tetrahydroquinoline intermediate .

- Inert atmosphere : Use nitrogen or argon to protect air-sensitive intermediates (e.g., nitrobenzamide derivatives) .

- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect byproducts and adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.